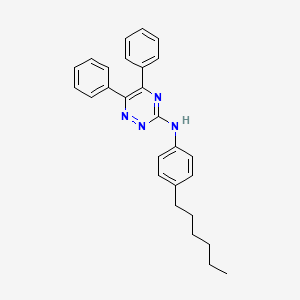
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and hexylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient and functional group tolerant.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenated reagents and nucleophiles are used under conditions that favor substitution reactions.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of triazine amines.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine has several scientific research applications:
Organic Electronics: Used as a semiconductor material in OFETs due to its excellent charge transport properties.
Organic Photovoltaics: Employed in OPVs as an active layer material to enhance power conversion efficiency.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes due to its sensitivity and selectivity.
Biological Research:
Mechanism of Action
The mechanism of action of N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine in organic electronics involves its ability to facilitate charge transport through its conjugated structure. The triazine ring and phenyl groups provide a pathway for electron delocalization, which enhances the material’s conductivity. In chemical sensors, the compound interacts with target analytes through specific binding interactions, leading to changes in its electronic properties that can be detected and measured.
Comparison with Similar Compounds
Similar Compounds
2,6-di(4-hexylphenyl)anthracene: Similar in structure but with an anthracene core instead of a triazine ring.
5,5′-bis(4-hexylphenyl)-2,3′-bithiophene: Contains a bithiophene core and is used in similar applications.
N-heterotriangulenes: Compounds with a triangulene core that exhibit similar electronic properties.
Uniqueness
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine is unique due to its triazine core, which provides distinct electronic properties and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its versatility in different applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-hexylphenyl)-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-27-29-25(22-13-8-5-9-14-22)26(30-31-27)23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARVMODYISAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
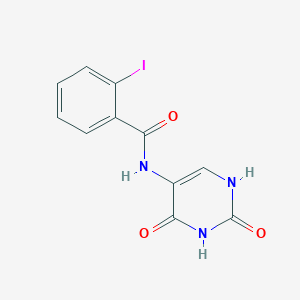
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303650.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)


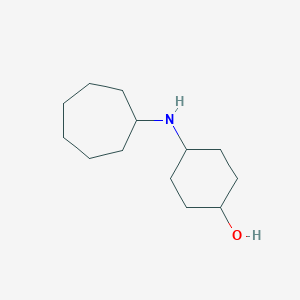
![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![N-[(4-fluorophenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide](/img/structure/B5303696.png)
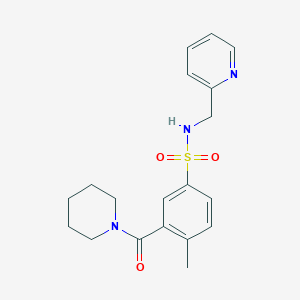
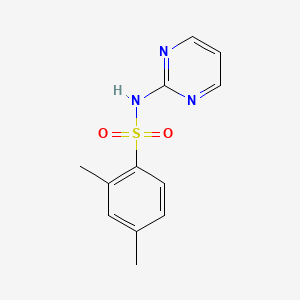
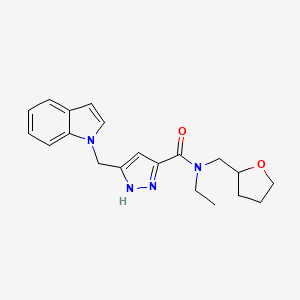
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
![5-[3-[4-[(4-Fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-3-oxopropyl]-1,2-oxazol-3-one](/img/structure/B5303716.png)
![2-[[(E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid](/img/structure/B5303727.png)
